Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate

Description

Chemical Identity and Nomenclature

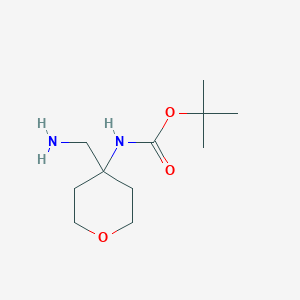

Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate exists under multiple nomenclature systems, reflecting its complex structural architecture and diverse applications in chemical research. The compound is officially registered with the Chemical Abstracts Service under the number 1158759-94-4. According to the International Union of Pure and Applied Chemistry naming conventions, this molecule is systematically designated as tert-butyl N-[4-(aminomethyl)oxan-4-yl]carbamate.

The compound exhibits considerable nomenclatural diversity across different chemical databases and supplier catalogs. Alternative designations include tert-butyl [4-(aminomethyl)tetrahydro-2H-pyran-4-yl]carbamate and the more condensed form this compound. In contemporary chemical literature, the oxan-4-yl terminology has gained prominence, with oxan representing the preferred International Union of Pure and Applied Chemistry nomenclature for the tetrahydropyran ring system.

The molecular formula C11H22N2O3 defines the elemental composition, while the molecular weight of 230.304 grams per mole establishes its position within the range of medium-molecular-weight organic compounds. Database identifiers include the Molecular Design Limited number MFCD12408610 and various proprietary catalog numbers across chemical suppliers.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1158759-94-4 | |

| Molecular Formula | C11H22N2O3 | |

| Molecular Weight | 230.304 g/mol | |

| IUPAC Name | tert-butyl N-[4-(aminomethyl)oxan-4-yl]carbamate | |

| MDL Number | MFCD12408610 |

Historical Context in Chemical Research

The emergence of this compound in chemical literature reflects the broader evolution of carbamate chemistry and heterocyclic synthesis methodologies. The compound was first catalogued in major chemical databases in 2013, with its initial appearance in PubChem occurring on October 25, 2013. This timing coincides with increased interest in tetrahydropyran-based scaffolds for pharmaceutical applications and the development of more sophisticated synthetic routes for complex carbamate derivatives.

The historical development of this compound is intrinsically linked to advances in protecting group chemistry, particularly the widespread adoption of tert-butyl carbamate as a robust amino-protecting group in organic synthesis. The tetrahydropyran component reflects the influence of carbohydrate chemistry and the recognition of pyranose ring systems as privileged scaffolds in medicinal chemistry. Research into tetrahydropyranyl derivatives gained momentum in the late 20th and early 21st centuries, driven by their utility as protecting groups and their presence in biologically active natural products.

The compound has found particular relevance in contemporary pharmaceutical research, where it serves as an intermediate in the synthesis of complex bioactive molecules. Recent literature indicates its utilization in the development of cyclin-dependent kinase inhibitors, specifically in the synthesis pathways for selective cyclin-dependent kinase 9 inhibitors such as NVP-2. This application demonstrates the compound's role in cutting-edge cancer research and targeted therapy development.

Structural Classification and Relationship to Other Heterocycles

This compound belongs to the broader class of heterocyclic carbamates, specifically those incorporating six-membered oxygen-containing rings. The tetrahydropyran core structure places this compound within the oxane family, which represents the saturated analogue of pyran ring systems. The presence of both nitrogen and oxygen heteroatoms within the molecular framework creates a unique bifunctional heterocyclic system with distinct chemical reactivity patterns.

The structural relationship to other heterocycles can be understood through several key classifications. Primarily, the compound exhibits structural similarity to 4-(aminomethyl)tetrahydro-2H-pyran, which serves as a fundamental building block in pharmaceutical synthesis. This parent heterocycle demonstrates utility as a reagent in the core modification of kinase inhibitors and in the development of phosphodiesterase inhibitors for neurological applications.

Comparative analysis with related tetrahydropyran derivatives reveals distinctive structural features. The 4-position substitution pattern creates a quaternary carbon center, distinguishing it from simpler tetrahydropyran derivatives. Related compounds include tert-butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate, which lacks the aminomethyl substituent and exhibits different reactivity profiles. Another structurally related molecule, tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate, contains an additional methylene spacer between the carbamate nitrogen and the oxan ring system.

| Structural Class | Representative Compound | Key Difference |

|---|---|---|

| Simple Oxan Carbamates | tert-butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate | Lacks aminomethyl group |

| Extended Chain Analogues | tert-butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate | Additional methylene spacer |

| Amino-Substituted Variants | 4-(aminomethyl)tetrahydro-2H-pyran | Lacks carbamate protection |

The chair conformation of the tetrahydropyran ring system contributes to the compound's conformational stability, with the six-membered ring adopting a preferred chair geometry that minimizes steric interactions. This conformational preference influences both the compound's physical properties and its reactivity in synthetic transformations.

Propriétés

IUPAC Name |

tert-butyl N-[4-(aminomethyl)oxan-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-8,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPVAGINRNAFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857400 | |

| Record name | tert-Butyl [4-(aminomethyl)oxan-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158759-94-4 | |

| Record name | tert-Butyl [4-(aminomethyl)oxan-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Route Overview

The synthesis generally involves two main stages:

Preparation of 4-(Aminomethyl)tetrahydro-2H-pyran Intermediates

A key intermediate, 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, can be synthesized efficiently from malononitrile and 2,2'-dibromodiethyl ether through a cyclization reaction under mild conditions. This intermediate is then reduced to the corresponding aminomethyl derivative using sodium borohydride as the reducing agent.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | Malononitrile + 2,2'-dibromodiethyl ether, mild temp | Tetrahydro-4H-pyran-4,4-dicarbonitrile (4) |

| Reduction | Sodium borohydride, ethanol, 0°C to 60°C, 4 hours | 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile (5) |

Introduction of the tert-Butyl Carbamate Protecting Group

The amino group in the intermediate is protected using a tert-butyl carbamate (Boc) group to improve stability and facilitate further synthetic transformations.

- The free amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in an inert solvent such as dichloromethane (DCM).

- The reaction is usually performed at low temperatures (e.g., -78°C to 0°C) to minimize side reactions.

- A base such as triethylamine is added to neutralize the released acid and promote carbamate formation.

- After completion, the reaction mixture is worked up by adjusting pH (e.g., with HCl to pH 5) to isolate the Boc-protected product.

Optimized Reaction Conditions and Purification

- The Boc protection step requires careful control of temperature and pH to ensure high yield and stereochemical integrity.

- Industrial methods may use automated reactors or continuous flow systems to scale up production efficiently.

- Purification typically involves crystallization or column chromatography to achieve high purity.

Representative Reaction Scheme

| Step | Reactant(s) | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Malononitrile + 2,2'-dibromodiethyl ether | Mild temperature cyclization | Tetrahydro-4H-pyran-4,4-dicarbonitrile (4) | High | Mild conditions reduce side reactions |

| 2 | Intermediate (4) | NaBH4, ethanol, 0°C to 60°C, 4 h | 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile (5) | Moderate | Direct use in next step |

| 3 | Intermediate (5) + Boc₂O + triethylamine | DCM, -78°C to 0°C | Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)carbamate | High | Controlled pH and temperature critical |

Research Findings and Notes

- The reduction of the dicarbonitrile intermediate with sodium borohydride provides a mild and efficient route to the aminomethyl intermediate, avoiding harsher reagents.

- Boc protection is a widely accepted method for amino group protection due to the stability of the Boc group under various reaction conditions and its facile removal when needed.

- Optimization studies suggest that maintaining low temperatures during Boc protection minimizes side reactions and preserves stereochemistry.

- Industrial-scale synthesis benefits from solvent selection (e.g., DCM, THF) and base choice (e.g., triethylamine) to maximize yield and purity while ensuring safety.

- Purification steps such as crystallization from mixed solvents (e.g., isopropyl ether and n-heptane mixtures) improve the product’s purity and are scalable.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Cyclization to dicarbonitrile | Malononitrile, 2,2'-dibromodiethyl ether, mild temp | Mild conditions, high yield | Control of side reactions |

| Reduction to aminomethyl | NaBH4, ethanol, 0-60°C, 4 h | Mild, efficient | Requires careful temperature control |

| Boc Protection | Boc₂O, triethylamine, DCM, low temperature | Stable protection, high purity | Sensitive to moisture and pH |

| Purification | Crystallization, chromatography | High purity, scalable | Solvent choice critical |

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate exhibits potential anticancer properties. A study demonstrated its effectiveness in inhibiting specific cancer cell lines through apoptosis induction mechanisms. The compound's ability to modulate signaling pathways associated with cancer progression makes it a candidate for further development in anticancer therapies.

Neuroprotective Effects

Another area of investigation involves the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the preparation of other biologically active compounds. Its utility arises from its ability to undergo various chemical transformations:

- Nucleophilic Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, allowing the introduction of diverse functional groups.

- Formation of Heterocycles : The compound can be utilized to synthesize more complex heterocyclic structures, which are prevalent in pharmaceuticals.

Material Science

The compound's unique structure allows for applications in material science, particularly in the development of polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Remarks |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Neuroprotective Effects | Protects neurons from oxidative stress | |

| Organic Synthesis | Intermediate for drug synthesis | Useful for nucleophilic substitution |

| Formation of complex heterocycles | Important for developing new pharmaceuticals | |

| Material Science | Enhancing polymer properties | Improves thermal stability and mechanical strength |

Case Studies

-

Anticancer Study

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a lead compound for further development . -

Neuroprotection Research

In a study focused on neuroprotection, the compound was tested on neuronal cultures exposed to oxidative stress. The results indicated a marked increase in cell survival rates when treated with this compound compared to untreated controls, suggesting its therapeutic potential in neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions, or as a ligand, binding to specific receptors or enzymes. The exact pathways depend on the specific application and the molecular context in which it is used .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects :

- The hydroxypropyl group in 9e and 18f reduces melting points compared to the parent Boc-protected compound, likely due to increased molecular flexibility .

- Fluorinated analogues like 9o exhibit higher melting points (97–98°C), attributed to enhanced intermolecular interactions (e.g., dipole-dipole forces) .

Heteroatom Influence :

- Replacing oxygen with sulfur in the thiopyran derivative 18f increases melting point (147–148°C vs. 89–90°C for 9e ), suggesting stronger crystal lattice interactions in sulfur-containing analogues .

Synthetic Efficiency: The Boc-protected derivative 263 is synthesized via a multi-step route involving Boc protection of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine, achieving a 57% yield over two steps . This contrasts with higher yields (71–79%) for simpler carbamates like 9e and 9o, which require fewer purification steps .

Functional and Pharmacological Comparisons

Role in Drug Discovery

Stability and Reactivity

- The Boc group in the target compound enhances stability under basic conditions, whereas benzyl carbamates (e.g., 9e) require hydrogenolysis for deprotection, limiting their utility in acid-sensitive reactions .

- Thiopyran derivatives (e.g., 18f ) exhibit lower solubility in polar solvents compared to oxane-based analogues, impacting bioavailability .

Data Gaps and Limitations

- Pharmacokinetic profiles (e.g., metabolic stability, toxicity) of most analogues remain underexplored.

Activité Biologique

Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate (CAS No. 1158759-94-4) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2O3, with a molecular weight of 230.3 g/mol. The compound features a tetrahydro-pyran ring, which contributes to its reactivity and biological interactions. The presence of the tert-butyl group enhances solubility and stability, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2O3 |

| Molecular Weight | 230.30 g/mol |

| CAS Number | 1158759-94-4 |

| Storage Conditions | Dark place, inert atmosphere, room temperature |

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action, particularly through interactions with enzymes and receptors involved in critical biological pathways. The following are potential mechanisms based on structural analogs:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes such as phosphoinositide 3-kinases (PI3K), which are involved in signaling pathways related to cell growth and proliferation. Inhibition of these pathways can lead to anti-tumor effects .

- Receptor Interaction : The amine functional group may facilitate binding to various receptors, influencing cellular responses and potentially leading to therapeutic effects in conditions like cancer and inflammatory diseases .

Antitumor Activity

Studies have highlighted the potential of carbamate derivatives in cancer therapy. For instance, compounds that inhibit PI3K signaling pathways have shown promise in reducing tumor cell proliferation and metastasis . this compound could be evaluated for its efficacy against specific cancer types by targeting these pathways.

Anti-inflammatory Effects

Given the structural similarities with known anti-inflammatory agents, this compound may also exhibit activity against inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Research into related compounds suggests that they can modulate immune responses effectively .

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies have demonstrated that similar carbamate derivatives can inhibit cell proliferation in various cancer cell lines. Future studies should focus on the specific effects of this compound on these cell lines.

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the tetrahydropyran ring significantly influence biological activity. For example, variations in substituents at the nitrogen or carbon positions can enhance or diminish enzyme inhibition capabilities .

Q & A

Q. What are the key steps in synthesizing tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)carbamate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves Boc (tert-butoxycarbonyl) protection of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine using Boc₂O in dichloromethane (DCM) at -78°C under inert atmosphere. Critical parameters include:

- Temperature Control : Low temperatures (-78°C) minimize side reactions during Boc protection .

- Solvent Selection : DCM is preferred for its inertness and ability to dissolve Boc₂O efficiently .

- Workup : Adjusting pH to 5 with HCl facilitates aqueous-phase extraction of unreacted amines, while subsequent basification (pH 10) allows Boc-protected product recovery via DCM extraction .

- Purification : Column chromatography is typically employed to isolate the product .

Q. How does Boc protection enhance stability during synthesis, and what are common challenges in its removal?

- Methodological Answer : The Boc group protects primary amines from unwanted nucleophilic reactions. Stability is maintained under mildly acidic/basic conditions but cleaved with strong acids (e.g., TFA) or prolonged exposure to HCl. Challenges include:

- Incomplete Deprotection : Optimize acid concentration (e.g., 1 M HCl) and reaction time to ensure complete removal without degrading the core structure .

- Side Reactions : Use scavengers (e.g., triisopropylsilane) during TFA-mediated deprotection to prevent carbocation rearrangements .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integration (e.g., tert-butyl singlet at δ 1.36 ppm) and pyran ring conformation .

- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 469 [M+H]⁺) validate molecular weight .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during functionalization of the tetrahydro-2H-pyran ring?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured amines) to dictate stereochemistry .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Rh(II)-based) in cycloadditions or hydrogenation steps to control ring substituent configuration .

- Conformational Analysis : NMR studies (e.g., NOE correlations) guide steric control during nucleophilic substitutions .

Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder cycloadditions?

- Methodological Answer : The tetrahydro-2H-pyran ring acts as a “chameleon” diene due to its flexible conformation, enabling reactivity with electron-deficient dienophiles (e.g., maleimides). Key factors:

- Electron Density : The carbamate group modulates electron distribution, enhancing diene character .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, accelerating [4+2] cycloaddition .

- Temperature : Reactions at 65°C improve yield by overcoming activation barriers .

Q. How can computational modeling predict solubility and stability under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Predict pKa values of the amine and carbamate groups to assess protonation states at physiological pH .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., logP calculations) to optimize solubility in DMSO or aqueous buffers .

- Degradation Pathways : Identify labile bonds (e.g., Boc group cleavage) via transition-state modeling .

Q. What biocatalytic strategies enable chemoselective modifications of this compound?

- Methodological Answer :

- Enzyme Screening : Lipases (e.g., Candida antarctica) selectively hydrolyze esters without affecting the Boc group .

- Transaminases : Catalyze stereospecific amination of ketone intermediates to introduce chiral centers .

- Optimization : Adjust reaction pH (6–8) and co-solvents (e.g., 20% MeCN) to maintain enzyme activity .

Data Contradiction Analysis

Q. How do conflicting reports on Boc deprotection efficiency inform protocol optimization?

- Methodological Answer : Discrepancies arise from varying acid strengths (TFA vs. HCl) and reaction times. To resolve:

- Titration Experiments : Monitor deprotection progress via TLC or in-situ IR spectroscopy .

- Alternative Reagents : Use HCl/dioxane for milder conditions, reducing side reactions compared to TFA .

Troubleshooting Common Issues

Q. Why does column chromatography yield low recovery, and how can this be improved?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.